molecular formula C13H17BrN2O2 B8176446 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline

4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline

Cat. No.: B8176446
M. Wt: 313.19 g/mol
InChI Key: HDVKJKMPLYRXBT-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

The synthesis of 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline typically involves a multi-step process:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Cyclohexylation: The attachment of a cyclohexyl group to the nitrogen atom.

Each of these steps requires specific reaction conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine source like N-bromosuccinimide .

Chemical Reactions Analysis

4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, metal hydrides for reductions, and strong oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Material Science: It may be used in the development of new materials with specific properties.

    Chemical Biology: It can serve as a probe or intermediate in the study of biological systems and processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline include:

The uniqueness of this compound lies in its combination of functional groups, which can confer specific reactivity and selectivity in chemical reactions and applications.

Properties

IUPAC Name

4-bromo-N-cyclohexyl-3-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-9-11(14)7-8-12(13(9)16(17)18)15-10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVKJKMPLYRXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])NC2CCCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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